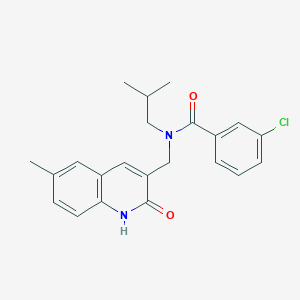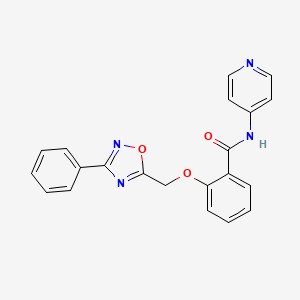
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as 3MBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For instance, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the activity of β-secretase, which is an enzyme that cleaves amyloid precursor protein and leads to the formation of amyloid plaques in Alzheimer's disease. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide activates the Nrf2-ARE pathway, which is involved in the protection of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to modulate various biochemical and physiological processes in cells and tissues. For instance, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various diseases. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its broad spectrum of therapeutic applications. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. Moreover, further studies are needed to elucidate the molecular mechanisms of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in disease progression. Additionally, the development of novel formulations and drug delivery systems can enhance the bioavailability and efficacy of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. Furthermore, the evaluation of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in animal models and clinical trials can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is a chemical compound that has shown promising therapeutic applications in various diseases. The synthesis method of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base. The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide modulates various biochemical and physiological processes in cells and tissues. Although N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits several advantages, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide that can enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. This reaction yields N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide as a white solid with a melting point of 138-140°C.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to prevent the formation of amyloid plaques and neurofibrillary tangles, which are characteristic features of Alzheimer's disease. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
N-tert-butyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-17(12-15)21(26)24(22(2,3)4)14-18-13-16-9-5-6-11-19(16)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVOIEWWZILNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)












